molecular formula C16H12ClF3N6OS B2678024 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide CAS No. 585555-51-7

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2678024
CAS RN: 585555-51-7
M. Wt: 428.82
InChI Key: FTXOZSRAWWQJTL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the aromatic rings. The electron-donating amine group and electron-withdrawing chloro and trifluoromethyl groups could create a dipole moment in the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the amine, sulfanyl, and chloro groups. For example, the amine group could participate in acid-base reactions, while the chloro group could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure and functional groups. For example, the presence of polar groups like the amine and sulfanyl groups could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study on the synthesis of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives highlighted their potential in antimicrobial applications. These compounds were synthesized through the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-Chloro-N-(aryl)acetamide, showcasing a broad range of antimicrobial activity including antibacterial, antifungal, and anti-tuberculosis properties. The compounds were characterized using various spectroscopic methods, underscoring the importance of the 1,2,4-triazole ring system in pharmaceutical research due to its wide range of therapeutic activities (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Vibrational Spectroscopy and Quantum Computational Analysis

Another research area involves the characterization of molecules related to the target compound using vibrational spectroscopy and quantum computational approaches. For instance, the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide was studied to obtain its vibrational signatures through Raman and Fourier transform infrared spectroscopy. Density functional theory was employed to explore its geometric equilibrium and interactions at the molecular level, providing insights into the stereo-electronic interactions contributing to stability. This study not only offers a pathway to understanding the molecular structure and interactions but also highlights the potential for pharmacokinetic properties and antiviral activity evaluation (Jenepha Mary, Pradhan, & James, 2022).

Pyridine Derivatives Synthesis

The synthesis of pyridine derivatives from (phenylthio)carboxylic acids and 2-[aryl(tosylimino)methyl]acrylates via an isothiourea-catalyzed Michael addition-lactamization process followed by sulfide oxidation-elimination and N- to O-sulfonyl transfer sequence demonstrates the chemical versatility of related compounds. This method results in the formation of di-, tri-, and tetrasubstituted pyridines, showcasing the potential for creating a wide range of chemically diverse structures for further pharmacological exploration (Stark, O'Riordan, & Smith, 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, triazole compounds are known to bind to a variety of enzymes and receptors, showing versatile biological activities .

Future Directions

Future research could focus on synthesizing the compound and studying its biological activity. Given the presence of the triazole and pyridinyl groups, the compound could potentially have interesting biological activities that could be explored .

properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N6OS/c17-12-2-1-10(7-11(12)16(18,19)20)23-13(27)8-28-15-25-24-14(26(15)21)9-3-5-22-6-4-9/h1-7H,8,21H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXOZSRAWWQJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide

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